2-Amino-2-(oxan-2-yl)acetic acid hydrochloride

Description

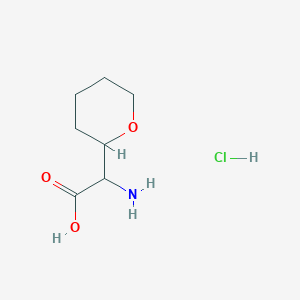

2-Amino-2-(oxan-2-yl)acetic acid hydrochloride is a synthetic organic compound characterized by a tetrahydropyran (oxane) ring substituted at the 2-position, linked to an amino-acetic acid backbone. The compound likely has a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of ~195.64 g/mol (inferred from the oxan-3-yl analog) . Its applications are anticipated to span pharmaceuticals, agrochemicals, and material science, leveraging its chiral center and hydrogen-bonding capabilities for targeted interactions.

Properties

IUPAC Name |

2-amino-2-(oxan-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-3-1-2-4-11-5;/h5-6H,1-4,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCQGPAREDBQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228095-21-2 | |

| Record name | 2-amino-2-(oxan-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxan-2-yl)acetic acid hydrochloride typically involves the reaction of oxane derivatives with glycine or its analogs under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxan-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxane derivatives.

Reduction: It can be reduced to yield amino alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted oxane derivatives, amino alcohols, and various substituted amino acids .

Scientific Research Applications

Scientific Research Applications

The applications of 2-Amino-2-(oxan-2-yl)acetic acid hydrochloride span several domains:

Chemistry

- Building Block for Complex Molecules: This compound serves as a versatile scaffold in organic synthesis, facilitating the creation of more complex chemical structures.

Biology

- Enzyme Inhibition Studies: Research has indicated that this compound can act as an enzyme inhibitor, particularly targeting metabolic enzymes like xanthine oxidase. This inhibition is crucial for studies related to oxidative stress and metabolic disorders.

- Protein Interaction Modulation: The compound's ability to interact with proteins suggests its potential role in modulating protein-protein interactions, which is vital for understanding cellular mechanisms and developing therapeutic strategies.

Pharmaceutical Development

- Drug Design: Due to its structural uniqueness, this compound is being explored as a scaffold for drug design, particularly in the development of new pharmaceuticals targeting metabolic diseases and other health conditions.

Industrial Applications

- Specialty Chemicals Production: In industrial settings, it serves as an intermediate in producing various specialty chemicals, enhancing the efficiency and effectiveness of chemical manufacturing processes.

Case Studies

Several studies have highlighted the applications of this compound:

- Enzyme Inhibition Research : A study demonstrated that this compound effectively inhibited xanthine oxidase activity, suggesting potential therapeutic uses in managing conditions related to oxidative stress.

- Drug Development : Researchers have utilized this compound as a scaffold for synthesizing novel drugs targeting metabolic pathways, showcasing its versatility in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxan-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects :

- Oxane Ring (2- vs. 3-position) : The oxan-2-yl group introduces distinct stereoelectronic effects compared to oxan-3-yl. The 2-position may alter hydrogen-bonding networks and steric hindrance, impacting receptor binding in drug design .

- Aryl vs. Heteroaryl Groups :

- These are common in antimicrobial agents .

- Pyridyl groups (e.g., 3-pyridyl) introduce aromatic nitrogen, enabling π-π stacking and hydrogen bonding, useful in kinase inhibitors .

Ester Derivatives: Ethyl esters (e.g., Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride) act as prodrugs, improving oral bioavailability by masking polar functional groups .

Bicyclic Systems: Compounds like (R)-2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride exhibit enhanced metabolic stability due to rigid, three-dimensional structures, making them valuable in CNS drug discovery .

Biological Activity

2-Amino-2-(oxan-2-yl)acetic acid hydrochloride is an organic compound with the molecular formula C7H14ClNO3. This compound has garnered attention in pharmaceutical research due to its unique structural features, including an oxane ring and functional groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized as a white crystalline solid that is soluble in water. Its structure includes both amino and carboxylic acid functional groups, which are critical for its biological interactions. The oxane ring contributes to its stability and reactivity, making it a subject of interest in various biological studies.

Enzyme Interaction

Research indicates that this compound exhibits potential inhibitory effects on enzymes involved in metabolic pathways. Notably, studies have shown its interaction with xanthine oxidase, an enzyme linked to oxidative stress and various diseases. Inhibition of this enzyme could provide therapeutic benefits in conditions where oxidative stress is a contributing factor.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. The structural attributes of this compound may enhance its ability to scavenge reactive oxygen species (ROS), making it a candidate for further research in antioxidant therapies.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Inhibition of Xanthine Oxidase : A study demonstrated that the compound effectively inhibited xanthine oxidase activity in vitro, suggesting its potential use in managing conditions associated with oxidative stress .

- Antioxidant Activity : Research indicated that the compound exhibited significant antioxidant activity through radical scavenging assays. The half-maximal effective concentration (EC50) values were comparable to established antioxidant controls, highlighting its potential as a natural antioxidant .

- Therapeutic Applications : Given its biological activities, this compound has been proposed for applications in treating metabolic disorders and conditions characterized by oxidative stress .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-2-(oxan-3-yl)acetic acid hydrochloride | C7H14ClNO3 | Similar oxane structure but different positional isomerism |

| (S)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)ethanoic acid | C8H15NO3 | Contains a tetrahydropyran ring instead of an oxane |

| 2-Amino-2-(oxoethoxy)acetic acid | C4H7NO4 | Lacks the oxane structure but retains amino and carboxylic functionalities |

This table illustrates how this compound stands out due to its specific structural attributes that confer unique properties and potential therapeutic uses.

Q & A

Q. Mitigation strategies :

| Parameter | Recommended Condition |

|---|---|

| Storage temperature | 2–8°C (dark, sealed container) |

| Solvent choice | Use anhydrous DMSO or DMF for reactions |

| Handling | Conduct reactions under nitrogen atmosphere |

Basic: What safety protocols are essential when handling this compound in a research laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved N100 respirators if aerosol formation is likely .

- Ventilation : Work in a fume hood to avoid inhalation of dust.

- Spill management : Neutralize with sand or vermiculite, then dispose as hazardous waste .

Advanced: How can computational chemistry be integrated into the experimental design to optimize the synthesis of derivatives of this compound?

Answer:

- Reaction path prediction : Use quantum chemical calculations (e.g., Gaussian software) to identify energetically favorable pathways.

- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature).

- Feedback loops : Validate computational predictions with small-scale experiments, then refine models iteratively .

Basic: What are the solubility properties of this compound in common laboratory solvents, and how do they influence reaction design?

Answer:

| Solvent | Solubility (mg/mL) |

|---|---|

| PBS (pH 7.2) | 5 |

| DMSO | 5 |

| DMF | 2 |

Low solubility in aqueous buffers necessitates polar aprotic solvents for homogeneous reactions. Pre-dissolve in DMSO for biological assays to avoid precipitation .

Advanced: What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

Answer:

- Process optimization : Use flow chemistry to control exotherms and improve mixing.

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress.

- Purification at scale : Replace column chromatography with fractional crystallization or membrane filtration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.